(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate
Overview
Description
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate is a complex ester compound It is formed by the esterification of glycerol with octadecanoic acid (stearic acid) and tetradecanoic acid (myristic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate typically involves the esterification of glycerol with stearic acid and myristic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol and the corresponding fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Stearic acid and myristic acid.
Reduction: Glycerol and the corresponding alcohols.
Hydrolysis: Glycerol, stearic acid, and myristic acid.
Scientific Research Applications
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of topical creams and ointments due to its emollient properties.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of (3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release fatty acids, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Glyceryl tristearate: Similar in structure but contains three stearic acid molecules.
Glyceryl trimyristate: Contains three myristic acid molecules.
Glyceryl stearate: Contains one stearic acid molecule and two hydroxyl groups.
Uniqueness
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate is unique due to its mixed fatty acid composition, which imparts distinct physical and chemical properties. This mixed composition allows for a broader range of applications compared to compounds with uniform fatty acid chains.
Properties
IUPAC Name |
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARPCPMDFOPPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:0/14:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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